2-[(4-benzyl-12,12-dimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
2-[(4-benzyl-12,12-dimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-20(2)8-13-14(10-26-20)28-17-16(13)18(25)23(9-12-6-4-3-5-7-12)19(22-17)27-11-15(21)24/h3-7H,8-11H2,1-2H3,(H2,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFYCXDRJPUQRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC(=O)N)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360591 | |
| Record name | ZINC00870369 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5683-84-1 | |
| Record name | ZINC00870369 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-benzyl-12,12-dimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:
Formation of the core structure: The core structure is synthesized through a series of cyclization reactions involving the appropriate starting materials.
Introduction of functional groups: Functional groups such as benzyl, dimethyl, and oxo are introduced through substitution reactions.
Final assembly: The final compound is assembled by linking the core structure with the sulfanyl acetamide moiety through a thiol-ene reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(4-benzyl-12,12-dimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyl group can be substituted with other aromatic or aliphatic groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted benzyl derivatives.
Scientific Research Applications
2-[(4-benzyl-12,12-dimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(4-benzyl-12,12-dimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Bioactivity
The compound belongs to the acetamide class, which is known for diverse bioactivities. Key structural analogues include:
a. 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives
- Structure : Features a triazole ring linked to a sulfanyl-acetamide group.
- Bioactivity : Demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) in murine models .
- The tricyclic system in the target compound may enhance metabolic stability or target affinity.
b. Benzyl 2-(4-(8-Chloro-5H-dibenzo[b,e][1,4]diazepin-11-yl)phthalimide
- Structure : A dibenzodiazepine-phthalimide hybrid with a benzyl ester.
- Synthesis : Prepared via β-alkylation of desmethylclozapine with benzyl 2-bromoacetate .
- Comparison : Both compounds incorporate benzyl groups, but the target molecule’s tricyclic system and sulfur atom may confer distinct solubility and binding profiles. Diazepine derivatives often target neurotransmitter receptors, whereas sulfanyl-acetamides may modulate oxidative stress pathways.
Physicochemical and Functional Properties
Computational Clustering Insights
Using methods like Butina or Jarvis-Patrick clustering, the target compound would cluster with sulfanyl-acetamides and tricyclic heterocycles. Such clustering predicts shared target interactions (e.g., cyclooxygenase inhibition for anti-inflammatory effects) but distinct pharmacokinetic profiles due to structural complexity .
Biological Activity
The compound 2-[(4-benzyl-12,12-dimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide is a complex organic molecule with multiple functional groups that suggest potential biological activity. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement characterized by:
- Functional Groups : Benzyl, oxo, oxa, thia, and diazatricyclo systems.
- Molecular Formula : C23H26N2O4S2
- Molecular Weight : 458.6 g/mol
Biological Activity Overview
Recent studies have indicated that compounds with similar structural motifs exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds containing thioether and oxo groups have shown efficacy against various bacterial strains.
- Antitumor Properties : Some derivatives have been evaluated for their ability to inhibit tumor growth in preclinical models.
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, altering their activity.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antitumor | Reduced tumor size in animal models | |
| Enzyme Inhibition | Interaction with target enzymes |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Binding to Enzymes : The presence of the sulfanyl group may facilitate binding to enzymes involved in metabolic pathways.
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell proliferation and apoptosis.
Case Studies
- Antitumor Efficacy : A study evaluated the antitumor effects of a related compound in syngeneic mouse models. Results indicated significant tumor reduction and enhanced immune response, suggesting a potential role in cancer immunotherapy .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of structurally similar compounds against Gram-positive and Gram-negative bacteria. Results demonstrated effective inhibition at low concentrations .
Future Directions
Further research is warranted to explore:
- In Vivo Studies : Comprehensive animal studies to evaluate pharmacokinetics and long-term effects.
- Mechanistic Studies : Detailed investigations into the molecular targets and pathways influenced by the compound.
Q & A
Basic: What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized?
The synthesis involves a multi-step pathway starting with the construction of a tricyclic pyrimido-benzothiazin core, followed by sequential functionalization (e.g., benzyl and thioacetamide group attachment). Key challenges include:
- Steric hindrance from the dimethyl and benzyl groups, requiring precise temperature control (e.g., reflux in ethanol/acetic acid mixtures) to avoid side reactions .
- Sulfur incorporation (thioether linkage), which may necessitate anhydrous conditions and catalysts like triphenylphosphine to enhance yield .
- Purification : HPLC or column chromatography is critical due to byproducts from incomplete cyclization. Optimization via solvent polarity gradients (e.g., hexane/ethyl acetate) improves purity .
Basic: Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of substituents (e.g., benzyl group integration) and tricyclic core integrity. 2D NMR (COSY, HSQC) resolves overlapping signals in the fused-ring system .
- HPLC-MS : Monitors reaction progress and quantifies purity (>95% threshold for biological assays). Reverse-phase C18 columns with acetonitrile/water gradients are standard .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, particularly for the oxa-thia-diaza ring system .
Advanced: How can computational methods streamline the design of derivatives with enhanced bioactivity?
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to guide substitutions for improved target binding .
- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes) to identify key binding residues. For example, the acetamide group’s hydrogen-bonding potential can be optimized for kinase inhibition .
- AI-Driven Reaction Design : Platforms like ICReDD integrate computational and experimental data to predict optimal reaction pathways, reducing trial-and-error synthesis .
Advanced: How should researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects)?
- Dose-Response Studies : Replicate assays across multiple cell lines (e.g., MCF-7 for anticancer, RAW 264.7 for anti-inflammatory) to establish EC₅₀ values and confirm specificity .
- Target Profiling : Use affinity chromatography or surface plasmon resonance (SPR) to identify off-target interactions. For instance, the thioether moiety may non-specifically bind cysteine residues in unrelated proteins .
- Metabolomic Analysis : LC-MS/MS can detect metabolite interference (e.g., glutathione adducts) that may skew activity readouts .
Advanced: What strategies mitigate instability of the oxa-thia-diaza core under physiological conditions?
- Prodrug Design : Mask the labile 3-oxo group with ester or phosphate prodrugs to enhance plasma stability .
- Formulation Optimization : Encapsulation in PEGylated liposomes or cyclodextrin inclusion complexes improves aqueous solubility and reduces degradation .
- pH-Responsive Delivery : Nanoparticles with pH-sensitive linkers release the active compound selectively in acidic tumor microenvironments .
Basic: What are the compound’s potential biological targets based on structural analogs?
- Kinases : The tricyclic core mimics ATP-binding motifs, suggesting kinase inhibition (e.g., JAK2 or EGFR) .
- Microbial Enzymes : Sulfur-containing analogs disrupt bacterial cell wall synthesis (e.g., penicillin-binding proteins) .
- Cytokine Receptors : The benzyl group’s hydrophobicity may modulate Toll-like receptor (TLR) signaling pathways .
Advanced: How can in vivo studies be designed to validate therapeutic potential while addressing pharmacokinetic limitations?
- ADME Profiling : Conduct rodent studies with LC-MS quantification to assess bioavailability, half-life, and metabolite formation. Microdosing with ¹⁴C-labeled compound tracks distribution .
- Toxicology : Dose-escalation studies in zebrafish models identify hepatotoxicity risks from the dimethyl substituents .
- BBB Penetration : Modify the acetamide group with tertiary amines to enhance blood-brain barrier crossing for CNS applications .
Basic: What synthetic precursors or intermediates are critical for scalable production?
- Core Intermediate : 4-Benzyl-12,12-dimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-triene-5-thiol is essential for thioacetamide coupling. Its synthesis requires strict anhydrous conditions .
- Benzyl Protection : Use of p-methoxybenzyl (PMB) groups during core formation prevents unwanted oxidation .
Advanced: How can machine learning models predict synthetic yields for novel derivatives?
- Data Curation : Train models on historical reaction data (e.g., solvent, temperature, catalyst) from PubChem or Reaxys .
- Feature Engineering : Input variables include steric parameters (e.g., Taft indices) and electronic descriptors (Hammett constants) .
- Validation : Cross-check predictions with high-throughput robotic synthesis platforms to refine accuracy .
Advanced: What methodologies address discrepancies between in silico binding predictions and experimental IC₅₀ values?
- Ensemble Docking : Use multiple protein conformations (e.g., from MD simulations) to account for target flexibility .
- Free Energy Perturbation (FEP) : Quantifies binding energy differences between analogs, improving correlation with wet-lab data .
- Synchrotron Crystallography : Resolve ligand-target complexes at atomic resolution to validate computational poses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
